1-Benzhydryl-3-(3-cyanothiophen-2-yl)urea
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Overview
Description
1-Benzhydryl-3-(3-cyanothiophen-2-yl)urea is an organic compound with the molecular formula C19H15N3OS It is characterized by the presence of a benzhydryl group, a cyanothiophene moiety, and a urea linkage
Preparation Methods
The synthesis of 1-Benzhydryl-3-(3-cyanothiophen-2-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with benzhydryl chloride, 3-cyanothiophene-2-amine, and an isocyanate derivative.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane.
Synthetic Route: The benzhydryl chloride reacts with 3-cyanothiophene-2-amine to form an intermediate, which then reacts with the isocyanate derivative to yield the final product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-Benzhydryl-3-(3-cyanothiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation.
Scientific Research Applications
1-Benzhydryl-3-(3-cyanothiophen-2-yl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound’s unique structure makes it a candidate for use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(3-cyanothiophen-2-yl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Effects: The compound’s effects are mediated through its ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets.
Comparison with Similar Compounds
1-Benzhydryl-3-(3-cyanothiophen-2-yl)urea can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Benzhydryl-3-(2-thi
Properties
IUPAC Name |
1-benzhydryl-3-(3-cyanothiophen-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c20-13-16-11-12-24-18(16)22-19(23)21-17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,17H,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQVIPFBSJIEPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=C(C=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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